3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common synthetic route starts with the preparation of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction conditions typically involve the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by the reaction with hydrazonoyl chloride derivatives . Industrial production methods may involve parallel synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
3-[(2-methylpropanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrimidine-5-carboxamides: These compounds have a similar structural motif and are used in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C23H23N5O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H23N5O3S/c1-14(2)20(30)24-17-8-6-7-15(11-17)21(31)25-23-27-26-22(32-23)16-12-19(29)28(13-16)18-9-4-3-5-10-18/h3-11,14,16H,12-13H2,1-2H3,(H,24,30)(H,25,27,31) |
InChI Key |
QOOJSRHYECGGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.